4-Cycloheptylpiperazin-1-amine
Overview
Description
4-Cycloheptylpiperazin-1-amine is a useful research compound. Its molecular formula is C11H23N3 and its molecular weight is 197.32 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
Piperazine compounds, which 4-cycloheptylpiperazin-1-amine is a part of, are known to interact with gaba receptors . They bind directly and selectively to muscle membrane GABA receptors, presumably causing hyperpolarization of nerve endings, resulting in flaccid paralysis of the worm .
Mode of Action
Piperazine compounds, including this compound, generally mediate their anthelmintic action by paralyzing parasites, allowing the host body to easily remove or expel the invading organism .
Biochemical Pathways
It’s worth noting that biogenic amines, which include piperazine compounds, are formed as an effect of a chemical process: the decarboxylation of amino acids . Factors determining the formation of biogenic amines include the availability of free amino acids and the presence of microorganisms that show activity with respect to carrying out the decarboxylation process .
Result of Action
Piperazine compounds are known to mediate their anthelmintic action by generally paralyzing parasites, allowing the host body to easily remove or expel the invading organism .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. It’s worth noting that the formation of biogenic amines, which include piperazine compounds, can be influenced by factors such as the availability of free amino acids and the presence of microorganisms .
Biochemical Analysis
Biochemical Properties
4-Cycloheptylpiperazin-1-amine plays a significant role in biochemical reactions, primarily through its interactions with various enzymes and proteins. It has been observed to interact with acetylcholinesterase, an enzyme responsible for breaking down acetylcholine in the synaptic cleft . The interaction between this compound and acetylcholinesterase involves binding to the active site of the enzyme, thereby inhibiting its activity. This inhibition can lead to an accumulation of acetylcholine, which has various physiological effects.
Additionally, this compound has been shown to interact with other biomolecules such as neurotransmitter transporters. These interactions can influence the transport and availability of neurotransmitters like norepinephrine and dopamine . The nature of these interactions often involves competitive inhibition, where this compound competes with the natural substrates of these transporters.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. In neuronal cells, this compound has been found to influence cell signaling pathways by modulating the activity of neurotransmitter receptors and transporters . This modulation can lead to changes in neurotransmitter levels, affecting cell communication and function.
Moreover, this compound has been observed to impact gene expression. Studies have shown that exposure to this compound can lead to upregulation or downregulation of specific genes involved in neurotransmitter synthesis and degradation . These changes in gene expression can alter cellular metabolism and overall cell function.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. One primary mechanism involves binding interactions with acetylcholinesterase, leading to enzyme inhibition . This binding is typically characterized by the formation of a stable complex between the compound and the enzyme’s active site, preventing the enzyme from interacting with its natural substrate.
Additionally, this compound can influence enzyme activity through allosteric modulation. By binding to sites other than the active site, it can induce conformational changes in the enzyme, affecting its activity . This type of interaction is crucial for understanding the compound’s broader effects on biochemical pathways.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over various time frames. The stability of this compound is a critical factor, as it can degrade over time, leading to changes in its biochemical activity . Studies have shown that this compound remains stable under controlled conditions but can degrade when exposed to light or extreme temperatures.
Long-term exposure to this compound in in vitro studies has revealed potential cumulative effects on cellular function. For instance, prolonged exposure can lead to sustained inhibition of acetylcholinesterase, resulting in continuous accumulation of acetylcholine . This sustained effect can have significant implications for understanding the compound’s therapeutic potential and toxicity.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound has been observed to produce mild effects on neurotransmitter levels and enzyme activity . At higher doses, it can lead to significant inhibition of acetylcholinesterase and other enzymes, resulting in pronounced physiological effects.
Threshold effects have also been noted, where a specific dosage is required to elicit a measurable response . Beyond this threshold, the effects can become more pronounced, and at very high doses, toxic or adverse effects may occur. These adverse effects can include neurotoxicity, characterized by symptoms such as tremors, convulsions, and even death in severe cases .
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily through its interactions with enzymes responsible for its biotransformation . One key pathway involves N-glucuronidation, where the compound is conjugated with glucuronic acid by the enzyme UDP-glucuronosyltransferase . This conjugation facilitates the compound’s elimination from the body.
Additionally, this compound can undergo oxidative metabolism, where it is transformed into various metabolites by cytochrome P450 enzymes . These metabolic pathways are crucial for understanding the compound’s pharmacokinetics and potential interactions with other drugs.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. Once inside the cell, the compound can be distributed to various cellular compartments, including the cytoplasm and organelles such as the mitochondria. The distribution pattern is influenced by the compound’s physicochemical properties, such as its lipophilicity and molecular size.
Transporters such as the norepinephrine transporter and dopamine transporter play a significant role in the cellular uptake of this compound . These transporters facilitate the movement of the compound across cell membranes, affecting its localization and accumulation within the cell.
Subcellular Localization
The subcellular localization of this compound is an important aspect of its biochemical activity. Studies have shown that the compound can localize to specific cellular compartments, such as the cytoplasm and mitochondria . This localization is often mediated by targeting signals or post-translational modifications that direct the compound to its site of action.
In the cytoplasm, this compound can interact with various enzymes and proteins, influencing cellular metabolism and signaling pathways . In the mitochondria, the compound can affect energy production and other mitochondrial functions, contributing to its overall biochemical effects.
Properties
IUPAC Name |
4-cycloheptylpiperazin-1-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H23N3/c12-14-9-7-13(8-10-14)11-5-3-1-2-4-6-11/h11H,1-10,12H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PBPMHYOFOYPOFX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC(CC1)N2CCN(CC2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H23N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.